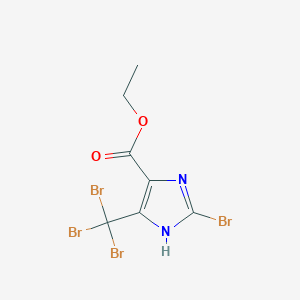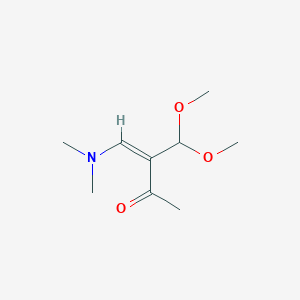
(R)-De(carboxymethoxy) Cetirizine Acetic Acid Hydrochloride
Vue d'ensemble
Description
(R)-De(carboxymethoxy) Cetirizine Acetic Acid Hydrochloride is a useful research compound. Its molecular formula is C19H22Cl2N2O2 and its molecular weight is 381.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Structure and Metabolism
(R)-De(carboxymethoxy) Cetirizine Acetic Acid Hydrochloride, commonly known as Cetirizine, is a principal human metabolite of hydroxyzine, a piperazine class antihistamine. Its chemical structure, as a selective H1 histamine receptor antagonist, is effective in treating conditions like urticaria and allergic rhinitis (Arlette, 1991).
Analytical and Detection Methods
- HPLC Analysis : High-Performance Liquid Chromatography (HPLC) methods are widely used for the determination of cetirizine in various formulations (Singh et al., 2012).
- Enantioseparation and Chiral Discrimination : Methods have been developed for analyzing and discriminating cetirizine enantiomers, revealing that the H1-antagonist activity of cetirizine is primarily due to (R)-levocetirizine (Taha et al., 2009).
Pharmaceutical Formulation and Stability
- Spectrophotometric Methods : Methods for the assay of cetirizine in pharmaceutical formulations have been proposed, including ion-association complex formation techniques (Rao et al., 2003).
- Stability Indicating HPLC Method : A stability-indicating HPLC method has been validated for studying cetirizine degradation under acidic and oxidative conditions (Souri et al., 2013).
Molecular Behavior
Cetirizine's molecular behavior, including its ionizable moieties and conformational flexibility, plays a crucial role in its pharmacological function (Testa et al., 1997).
Chiral Separation
Chiral separation of cetirizine hydrochloride and its enantiomers has been extensively studied, highlighting the importance of enantiopurity in pharmaceutical applications (Kannappan & Kanthiah, 2020).
Physicochemical Properties
The physicochemical properties of cetirizine, including its zwitterionic nature, high lipophilicity, and receptor dissociation rate, are critical for its effectiveness as an antihistamine (Chen, 2008).
Mécanisme D'action
Target of Action
The primary target of ®-De(carboxymethoxy) Cetirizine Acetic Acid Hydrochloride, also known as ®-Cetirizine, is the Histamine H1 receptor . This receptor plays a crucial role in mediating allergic reactions and inflammatory responses .
Mode of Action
®-Cetirizine acts as a selective antagonist of the Histamine H1 receptor . It binds to the H1 receptor with higher affinity than its racemic counterpart, cetirizine . By binding to these receptors, ®-Cetirizine prevents histamine from exerting its effects, thereby alleviating allergic symptoms .
Biochemical Pathways
The action of ®-Cetirizine primarily affects the histamine-mediated biochemical pathways . By blocking the H1 receptor, it inhibits the downstream effects of histamine, which include vasodilation, bronchoconstriction, increased vascular permeability, and sensory nerve stimulation . This results in the reduction of allergy symptoms.
Pharmacokinetics
As a second-generation antihistamine, it is known to have good oral bioavailability and low potential for causing central nervous system side effects .
Result of Action
The molecular and cellular effects of ®-Cetirizine’s action primarily involve the reduction of allergic and inflammatory responses . By blocking the H1 receptor, it prevents the histamine-induced symptoms such as sneezing, coughing, nasal congestion, and hives .
Action Environment
Environmental factors can influence the action, efficacy, and stability of ®-Cetirizine. For instance, it has been found that cetirizine can degrade in polyethylene glycol (PEG)-containing formulations, leading to the formation of cetirizine N-oxide . This suggests that the formulation and storage conditions of the drug can impact its stability and effectiveness.
Analyse Biochimique
Biochemical Properties
®-De(carboxymethoxy) Cetirizine Acetic Acid Hydrochloride plays a role in biochemical reactions primarily through its interaction with histamine H1 receptors. As a derivative of cetirizine, it is expected to exhibit similar selective inhibition of these receptors. Histamine H1 receptors are involved in mediating allergic responses, and their inhibition can reduce symptoms such as itching, swelling, and vasodilation. The compound interacts with the histamine H1 receptor by binding to it, thereby preventing histamine from exerting its effects . This interaction is crucial in mitigating allergic reactions and providing relief from symptoms.
Cellular Effects
The effects of ®-De(carboxymethoxy) Cetirizine Acetic Acid Hydrochloride on various cell types and cellular processes are significant. By inhibiting histamine H1 receptors, the compound can influence cell signaling pathways associated with allergic responses. This inhibition can lead to a decrease in the release of pro-inflammatory cytokines and other mediators, thereby reducing inflammation and allergic symptoms . Additionally, the compound may affect gene expression related to inflammatory responses, further contributing to its anti-allergic effects. Cellular metabolism may also be influenced, as the reduction in inflammation can alter metabolic demands and processes within affected cells.
Molecular Mechanism
The molecular mechanism of ®-De(carboxymethoxy) Cetirizine Acetic Acid Hydrochloride involves its binding to histamine H1 receptors. This binding prevents histamine from activating these receptors, thereby inhibiting the downstream signaling pathways that lead to allergic symptoms . The compound’s structure allows it to fit into the receptor’s binding site, blocking histamine and preventing its effects. This inhibition can result in decreased activation of pathways involved in inflammation, vasodilation, and other allergic responses. Additionally, the compound may influence the expression of genes related to these pathways, further modulating the body’s response to allergens.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ®-De(carboxymethoxy) Cetirizine Acetic Acid Hydrochloride can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that cetirizine and its derivatives can degrade under certain conditions, leading to the formation of degradation products . These degradation products may have different biochemical properties and effects compared to the parent compound. Long-term studies in vitro and in vivo have indicated that the compound can maintain its efficacy over extended periods, but its stability must be carefully monitored to ensure consistent results.
Dosage Effects in Animal Models
The effects of ®-De(carboxymethoxy) Cetirizine Acetic Acid Hydrochloride can vary with different dosages in animal models. At therapeutic doses, the compound effectively inhibits histamine H1 receptors and reduces allergic symptoms . At higher doses, there may be an increased risk of adverse effects, such as sedation or other central nervous system effects. Animal studies have shown that the compound’s efficacy and safety profile are dose-dependent, with a threshold dose below which the desired effects are achieved without significant adverse effects . Toxicity studies are essential to determine the safe dosage range and identify any potential toxic effects at higher doses.
Metabolic Pathways
®-De(carboxymethoxy) Cetirizine Acetic Acid Hydrochloride is involved in metabolic pathways related to its degradation and elimination from the body. The compound is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . Enzymes such as cytochrome P450 play a role in its metabolism, converting the compound into more water-soluble forms that can be excreted via the kidneys. The metabolic pathways of the compound can influence its bioavailability, half-life, and overall efficacy. Understanding these pathways is crucial for optimizing its therapeutic use and minimizing potential side effects.
Transport and Distribution
The transport and distribution of ®-De(carboxymethoxy) Cetirizine Acetic Acid Hydrochloride within cells and tissues are important for its therapeutic effects. The compound is absorbed into the bloodstream after oral administration and is distributed to various tissues, including the liver, kidneys, and brain . Transporters and binding proteins may facilitate its movement across cell membranes and within different compartments of the body. The compound’s distribution can affect its efficacy and potential side effects, as different tissues may have varying sensitivities to its effects.
Subcellular Localization
The subcellular localization of ®-De(carboxymethoxy) Cetirizine Acetic Acid Hydrochloride can influence its activity and function. The compound may be localized to specific compartments within cells, such as the cytoplasm or cell membrane, where it can interact with histamine H1 receptors . Post-translational modifications and targeting signals may direct the compound to these specific locations, enhancing its ability to inhibit histamine receptors and exert its therapeutic effects. Understanding the subcellular localization of the compound can provide insights into its mechanism of action and potential interactions with other cellular components.
Propriétés
IUPAC Name |
2-[4-[(R)-(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]acetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2.ClH/c20-17-8-6-16(7-9-17)19(15-4-2-1-3-5-15)22-12-10-21(11-13-22)14-18(23)24;/h1-9,19H,10-14H2,(H,23,24);1H/t19-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTGWDLPASRYLSI-FSRHSHDFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)O)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CC(=O)O)[C@H](C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70747430 | |
| Record name | {4-[(R)-(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}acetic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70747430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
942132-30-1 | |
| Record name | {4-[(R)-(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}acetic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70747430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-{3-[(Cyclopropylmethyl)amino]-2,5-dioxopyrrolidin-1-yl}benzamide](/img/structure/B1404454.png)

![4-[Chloro(difluoro)methoxy]-2-fluoro-1-methyl-benzene](/img/structure/B1404457.png)
![2-[Chloro(difluoro)methoxy]-1,3-difluoro-4-methyl-benzene](/img/structure/B1404458.png)

![3-(1-ethyl-4-nitro-1H-pyrazol-3-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B1404460.png)


![7-Piperazin-1-yl[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B1404470.png)

![1-[Chloro(difluoro)methoxy]-2,4-difluoro-benzene](/img/structure/B1404473.png)
